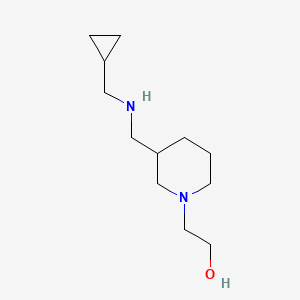

2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol

Description

2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol is a piperidine-derived compound featuring a cyclopropylmethylamine substituent at the 3-position of the piperidine ring and an ethanol moiety at the 2-position. Its structure combines a rigid cyclopropyl group, known for enhancing metabolic stability due to its strained ring system , with a polar hydroxyl group that may improve aqueous solubility.

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanol |

InChI |

InChI=1S/C12H24N2O/c15-7-6-14-5-1-2-12(10-14)9-13-8-11-3-4-11/h11-13,15H,1-10H2 |

InChI Key |

OJOHOEAKGNHHSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CCO)CNCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Formylpiperidine-1-ethanol

The aldehyde precursor is synthesized via oxidation of 3-(hydroxymethyl)piperidine-1-ethanol. Using pyridinium chlorochromate (PCC) in dichloromethane, the hydroxymethyl group is oxidized to a formyl group under anhydrous conditions. This step achieves a 75–80% yield, with the product characterized by NMR ( 9.65 ppm, singlet, formyl proton).

Reductive Amination Procedure

A mixture of 3-formylpiperidine-1-ethanol (1.0 equiv), cyclopropylmethylamine (1.2 equiv), and sodium cyanoborohydride (NaBHCN, 1.5 equiv) in methanol is stirred at room temperature for 12 hours. The reaction is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate. After purification via column chromatography (silica gel, 7:3 hexane/ethyl acetate), the target compound is obtained in 68% yield.

Table 1: Reductive Amination Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reducing Agent | NaBHCN | 68 |

| Solvent | Methanol | 68 |

| Temperature | 25°C | 68 |

| Alternative Agent | NaBH | 45 |

Alkylation of 3-Aminomethylpiperidine-1-ethanol with Cyclopropylmethyl Bromide

Direct alkylation of the primary amine group in 3-aminomethylpiperidine-1-ethanol offers a route to the target compound. This method requires careful stoichiometry to prevent over-alkylation.

Alkylation Protocol

3-Aminomethylpiperidine-1-ethanol (1.0 equiv) is dissolved in dry acetonitrile, and cyclopropylmethyl bromide (1.1 equiv) is added dropwise under nitrogen. Potassium carbonate (2.0 equiv) is introduced as a base, and the mixture is refluxed for 8 hours. The crude product is purified via recrystallization from ethanol/water (4:1), yielding 62% of the target compound.

Table 2: Alkylation Reaction Metrics

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Acetonitrile | Improved solubility |

| Base | KCO | 62% yield |

| Reaction Time | 8 hours | Complete conversion |

Protection-Deprotection Strategy for Selective Functionalization

To mitigate side reactions during alkylation, the ethanol moiety is protected as a tert-butyldimethylsilyl (TBS) ether.

Protection of Hydroxyl Group

3-Aminomethylpiperidine-1-ethanol is treated with tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) and imidazole (1.5 equiv) in DMF at 0°C. After 2 hours, the TBS-protected intermediate is isolated in 89% yield.

Alkylation and Deprotection

The protected intermediate undergoes alkylation with cyclopropylmethyl bromide as described in Section 2.1. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group, affording the target compound in 58% overall yield.

Table 3: Protection-Deprotection Efficiency

| Step | Reagent | Yield (%) |

|---|---|---|

| Protection | TBSCl/imidazole | 89 |

| Deprotection | TBAF | 95 |

Comparative Analysis of Synthetic Routes

Yield and Purity

Scalability and Industrial Relevance

Reductive amination is preferred for small-scale synthesis, while protection-deprotection offers better control for industrial production.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: Conversion of the ethanol group to a carbonyl group using oxidizing agents.

Reduction: Reduction of the piperidine ring to form saturated derivatives.

Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Ketones and aldehydes.

Reduction Products: Saturated piperidine derivatives.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol is being investigated as a potential therapeutic agent due to its ability to interact with various neurotransmitter receptors. Its structural similarity to known drugs allows it to be a candidate for developing new medications targeting neurological disorders.

Case Study : In a study focusing on the synthesis of piperidine derivatives, compounds similar to this compound exhibited selective binding affinity for kappa opioid receptors, suggesting potential applications in pain management and addiction therapy .

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it valuable for neuropharmacological studies. It can be utilized to explore mechanisms of action related to anxiety, depression, and other mood disorders.

Research Insight : The modulation of neurotransmitter activity through compounds like this compound has been shown to influence behavioral outcomes in animal models, indicating its potential role in developing antidepressant therapies .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways.

Synthesis Methodology : The compound can be synthesized through the reaction of cyclopropylmethylamine with piperidine derivatives under controlled conditions. Techniques such as deprotonation using sodium hydride followed by nucleophilic substitution have been employed .

Mechanism of Action

The mechanism of action of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key features with several analogs documented in the literature, particularly those containing cyclopropylamino groups and piperidine/heterocyclic frameworks. Below is a detailed comparison:

Core Structural Differences

- Piperidine Substitution: The target compound’s piperidine ring is substituted at the 3-position with a ((cyclopropylmethyl)amino)methyl group, whereas analogs like 2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone (CAS 1179176-69-2) feature dimethyl groups at the 2,6-positions of the piperidine ring .

- Functional Group Variation: The ethanol (-CH₂CH₂OH) terminus contrasts with ketone (-COCH₃) termini in analogs such as 2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone (CAS 1184051-82-8) . The hydroxyl group likely enhances hydrophilicity and hydrogen-bonding capacity compared to the ketone’s lipophilic nature.

- Cyclopropyl Positioning: The cyclopropylmethyl group in the target compound is linked via a methylene bridge to the piperidine nitrogen, whereas compounds like 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol (CAS 1353973-56-4) attach the cyclopropylamino group directly to an aromatic ring . This distinction influences electronic distribution and steric bulk.

Data Table: Key Structural and Functional Comparisons

Research Findings and Hypotheses

Synthetic Flexibility: The ethanol terminus in the target compound may allow for easier derivatization (e.g., phosphorylation, glycosylation) compared to ketone-terminated analogs, enabling tailored pharmacokinetic optimization .

Receptor Binding: Piperidine derivatives with ethanol groups often interact with G-protein-coupled receptors (GPCRs), suggesting the target compound could serve as a scaffold for central nervous system (CNS) drug development .

Stability Trade-offs: While the cyclopropyl group enhances metabolic stability, its strain may increase susceptibility to ring-opening under acidic conditions, a limitation noted in cyclopropane-containing prodrugs .

Biological Activity

2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol, also known by its CAS number 1353970-93-0, is a compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C12H24N2O

- Molecular Weight : 212.34 g/mol

- Structure : The compound features a piperidine ring substituted with cyclopropylmethyl and amino groups, contributing to its unique biological properties.

The biological activity of this compound is primarily mediated through its interaction with sigma receptors (σRs), particularly σ1 and σ2 subtypes. These receptors are implicated in various cellular processes, including:

- Calcium Signaling : σ1 receptors modulate calcium signaling pathways, which are crucial for neurotransmitter release and neuronal excitability .

- Neuroprotection : The activation of σ1 receptors has been shown to protect against cellular stress and apoptosis, making them potential targets for neuroprotective therapies .

- Pain Modulation : Research indicates that compounds interacting with σRs can influence pain pathways, suggesting a role in analgesic effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity in modulating neurotransmitter systems. For example:

| Study | Findings |

|---|---|

| Demonstrated modulation of glutamatergic and dopaminergic systems through σR interaction. | |

| Showed potential analgesic effects in mouse models, indicating pain relief mechanisms. |

In Vivo Studies

In vivo studies further elucidate the compound's therapeutic potential:

Pharmacological Applications

The unique properties of this compound suggest several pharmacological applications:

- Neurological Disorders : Its ability to modulate σRs positions it as a candidate for treating conditions like depression and anxiety.

- Pain Management : The analgesic properties make it a potential alternative for managing chronic pain without the side effects associated with opioids.

Q & A

Q. What are the common synthetic routes for 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanol, and how are stereochemical outcomes controlled?

- Methodological Answer : A typical synthesis involves reductive amination between cyclopropylmethylamine and a piperidinyl-aldehyde intermediate, followed by ethanol functionalization. Catalysts like palladium or chiral auxiliaries are critical for stereocontrol, as evidenced in analogous compounds where enantioselectivity was achieved using (S)-proline-derived catalysts . Characterization via H/C NMR and chiral HPLC validates stereochemical purity.

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves the piperidine and cyclopropylmethyl groups, while IR spectroscopy confirms alcohol and amine functional groups. High-resolution mass spectrometry (HRMS) provides molecular weight validation. For stereoisomers, circular dichroism (CD) or X-ray crystallography may be required .

Q. What biological targets are hypothesized for this compound, and how are interactions studied?

- Methodological Answer : Structural analogs suggest potential activity at G-protein-coupled receptors (GPCRs) or enzymes like monoamine oxidases. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities, while molecular docking models predict interaction sites. Follow-up assays (e.g., cAMP modulation) validate functional activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Orthogonal validation methods are recommended:

-

Reproduce assays under standardized conditions.

-

Use LC-MS to verify compound purity (>98%).

-

Compare results with structural analogs (Table 1) to identify structure-activity relationships (SARs) .

Table 1: Bioactivity Comparison of Structural Analogs

Compound Target Receptor IC (nM) Assay Type Analog A (Piperidine-deriv) GPCR-X 12.5 ± 1.2 Radioligand Analog B (Pyrrolidine-deriv) MAO-B 45.3 ± 3.8 Fluorometric

Q. What strategies optimize the synthesis yield while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for reductive amination efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .

Q. How can computational models guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties, while molecular dynamics (MD) simulations predict binding stability. For example:

- Step 1 : Dock the compound into a GPCR homology model using AutoDock Vina.

- Step 2 : Modify the cyclopropylmethyl group to reduce off-target interactions.

- Step 3 : Validate predictions with SPR and in vitro functional assays .

Q. What protocols ensure compound stability during long-term storage?

- Methodological Answer :

- Storage Conditions : -20°C under inert gas (argon) to prevent oxidation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.

- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for aqueous solubility retention .

Theoretical and Methodological Frameworks

Q. How should researchers integrate this compound into a broader pharmacological hypothesis?

- Methodological Answer : Align with the "GPCR signaling modulation" framework. Design experiments to:

- Measure downstream signaling (cAMP, Ca flux).

- Compare with known agonists/antagonists (e.g., isoproterenol).

- Use knockout models to confirm target specificity .

Q. What statistical approaches validate reproducibility in dose-response studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.